molecular formula C20H21N3O2S2 B2676019 Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421523-13-8

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2676019
M. Wt: 399.53
InChI Key: SMEAARDZQAJBHH-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a research compound. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthesis process involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .


Molecular Structure Analysis

The BTZ motif is an electron donor–acceptor (D–A) system . By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .


Chemical Reactions Analysis

Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The BTZ motif is part of electron donor–acceptor (D–A) systems that have been extensively researched for use in photovoltaics or as fluorescent sensors . By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Scientific Research Applications

  • Organic Chemistry and Photocatalysis
    • The benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively researched for use in photovoltaics or as fluorescent sensors .
    • The BTZ motif is used in the synthesis of a library of 26 donor-acceptor (D-A) compounds . By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified .
    • These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
  • Fluorescent Sensors and Photocatalysts

    • The benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively researched for use in photovoltaics or as fluorescent sensors .
    • The BTZ motif is used as a potential visible-light organophotocatalyst .
    • The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
  • Detection of Primary Aromatic Amines

    • A thiadiazole-based covalent triazine framework nanosheet was constructed for highly selective and sensitive primary aromatic amine detection among various amines .
    • The nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .
    • The nanosheet shows high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines .
  • Photovoltaic Applications

    • A simple small molecule of 4,7-bis (5-bromothiophen-2-yl)-5,6-difluorobenzo[c]thiadiazole (BTF), is used as a second acceptor material to fabricate efficient ternary photovoltaic cells .
  • Photocatalytic Carbon Dioxide Reduction

    • An amine functionalised bridging ligand linker for COFs in application photocatalytic carbon dioxide reduction .

Future Directions

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . In continuation of research endeavors in the development of boron-based heterocycles as potential therapeutic agents, new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are being developed as anticancer agents targeting tumor hypoxia . The biological studies are currently underway .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-25-16-3-5-17(6-4-16)26-13-14-8-10-23(11-9-14)20(24)15-2-7-18-19(12-15)22-27-21-18/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEAARDZQAJBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

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